molecular formula C12H20INO2 B11816281 rac-tert-butyl (1R,2S,4S)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate

rac-tert-butyl (1R,2S,4S)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B11816281
M. Wt: 337.20 g/mol
InChI Key: LPTBRFBUACUIOQ-KXUCPTDWSA-N
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Description

rac-tert-butyl (1R,2S,4S)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate: is a complex organic compound that belongs to the class of azabicyclo compounds It is characterized by its unique bicyclic structure, which includes an iodomethyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (1R,2S,4S)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic structure, introduction of the iodomethyl group, and esterification with tert-butyl alcohol. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl (1R,2S,4S)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Esterification and Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present in the compound.

Scientific Research Applications

rac-tert-butyl (1R,2S,4S)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as its use in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl (1R,2S,4S)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodomethyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • tert-butyl (1R,2S,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • tert-butyl (1R,2S,4S)-2-(chloromethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • tert-butyl (1R,2S,4S)-2-(fluoromethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate

Comparison: rac-tert-butyl (1R,2S,4S)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the compound’s bicyclic structure provides rigidity and stability, which can be advantageous in certain applications.

Properties

Molecular Formula

C12H20INO2

Molecular Weight

337.20 g/mol

IUPAC Name

tert-butyl (1R,2S,4S)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate

InChI

InChI=1S/C12H20INO2/c1-12(2,3)16-11(15)14-9-4-5-10(14)8(6-9)7-13/h8-10H,4-7H2,1-3H3/t8-,9+,10-/m1/s1

InChI Key

LPTBRFBUACUIOQ-KXUCPTDWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1[C@H](C2)CI

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)CI

Origin of Product

United States

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